molecular formula C17H18N2O3S B2629514 2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol CAS No. 1007820-45-2

2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

Cat. No.: B2629514
CAS No.: 1007820-45-2
M. Wt: 330.4
InChI Key: VWEDLEFRMNARQW-UHFFFAOYSA-N
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Description

2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol is a complex organic compound that features a pyrazole ring, a phenol group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol typically involves multiple steps, starting from readily available starting materials

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved using hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Phenol Group Addition: The phenol group can be introduced through electrophilic aromatic substitution reactions, often using phenol derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    2-(1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

The ortho-tolyl group in 2-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol provides unique steric and electronic properties, influencing its reactivity and interaction with molecular targets. This makes it distinct from its para- and meta-tolyl analogs.

Biological Activity

2-(1-(Methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, a compound featuring a pyrazole ring, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, with a molecular weight of 304.4 g/mol. The structure includes a methylsulfonyl group, an o-tolyl group, and a phenolic moiety, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole is synthesized through the reaction of hydrazine with appropriate carbonyl compounds.
  • Substitution Reactions : Methylsulfonyl and o-tolyl groups are introduced via electrophilic aromatic substitution reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain dihydropyrano[2,3-c]pyrazoles act as PPARγ partial agonists, which can influence cancer cell proliferation and differentiation pathways. The specific compound has been associated with IC50 values suggesting potent inhibition of cancer cell lines, although further studies are needed to elucidate its precise mechanisms .

Antimicrobial Activity

Compounds containing the pyrazole moiety have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with bacterial enzyme functions. This compound's structural features may enhance its binding affinity to microbial targets .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in cellular models .

Case Studies

  • Study on PPARγ Agonism : A recent study investigated the biological evaluation of several dihydropyrano[2,3-c]pyrazole derivatives, including those related to the target compound. Results indicated that these compounds could modulate PPARγ activity, which plays a crucial role in glucose metabolism and inflammation .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of several pyrazole-based compounds against Gram-positive and Gram-negative bacteria. The results showed that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It can act as a ligand for nuclear receptors like PPARγ, influencing gene expression related to metabolism and inflammation.

Properties

IUPAC Name

2-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-7-3-4-8-13(12)16-11-15(18-19(16)23(2,21)22)14-9-5-6-10-17(14)20/h3-10,16,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEDLEFRMNARQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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